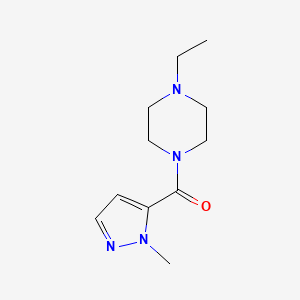

1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-ethylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone . This nomenclature follows standard IUPAC rules:

- The parent structure is methanone , indicating the presence of a ketone group.

- The piperazine ring is substituted with an ethyl group at position 4, yielding the prefix 4-ethylpiperazin-1-yl.

- The pyrazole ring is substituted with a methyl group at position 1, denoted as 1-methyl-1H-pyrazol-3-yl.

The systematic name reflects the connectivity of the two heterocyclic systems through the carbonyl carbon. Alternative names include 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine and 515121-66-1 (CAS registry number).

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₈N₄O , derived from its structural components:

- Piperazine moiety : C₄H₁₀N₂

- Pyrazole moiety : C₄H₅N₂

- Carbonyl and ethyl groups : C₂H₃O

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O |

| Molecular Weight (g/mol) | 222.29 |

| Exact Mass (Da) | 222.1426 |

The molecular weight of 222.29 g/mol is consistent with the sum of atomic masses in the formula. The exact mass aligns with high-resolution mass spectrometry (HRMS) predictions, confirming the absence of isotopic impurities.

2D/3D Conformational Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound is not available in the provided sources, its structural analogs offer insights into conformational preferences. The piperazine ring typically adopts a chair conformation in solid-state structures, minimizing steric strain. The pyrazole ring, being planar, allows for conjugation with the carbonyl group, stabilizing the molecule through resonance.

Key conformational features include:

- Torsional angles : The dihedral angle between the piperazine and pyrazole rings is influenced by steric interactions between the ethyl and methyl substituents.

- Hydrogen bonding : The carbonyl oxygen may participate in weak hydrogen bonds with adjacent molecules in crystalline form.

Future studies should prioritize X-ray diffraction experiments to resolve precise bond lengths and angles.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of the compound is expected to exhibit:

- A strong absorption band near 1680–1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.

- C-H stretching vibrations of aromatic pyrazole protons at 3100–3000 cm⁻¹ .

- Aliphatic C-H stretches from the ethyl and methyl groups at 2950–2850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- Piperazine protons : Two sets of triplets at δ 2.4–2.6 ppm (N-CH₂-CH₂-N) and δ 2.8–3.0 ppm (N-CH₂-CH₃).

- Pyrazole protons : A singlet for the methyl group at δ 3.8 ppm and aromatic protons as a doublet at δ 6.2–6.4 ppm .

- Carbonyl proximity : Deshielding effects may shift adjacent protons upfield.

¹³C NMR (100 MHz, CDCl₃) :

- Carbonyl carbon : A peak near δ 165–170 ppm .

- Pyrazole carbons : Aromatic carbons at δ 140–150 ppm and methyl carbons at δ 20–25 ppm .

- Piperazine carbons : Methylene carbons at δ 45–55 ppm .

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum would display a molecular ion peak at m/z 222.1426 (calculated for C₁₁H₁₈N₄O⁺), confirming the molecular formula. Fragmentation patterns may include loss of the ethyl group (-29 Da) or cleavage of the piperazine ring.

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

(4-ethylpiperazin-1-yl)-(2-methylpyrazol-3-yl)methanone |

InChI |

InChI=1S/C11H18N4O/c1-3-14-6-8-15(9-7-14)11(16)10-4-5-12-13(10)2/h4-5H,3,6-9H2,1-2H3 |

InChI Key |

MQLQUVYCCDEMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine typically involves the condensation of 1-ethylpiperazine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molar mass of approximately 222.29 g/mol. Its structure features a piperazine ring substituted with an ethyl group and a carbonyl group attached to a 1-methyl-1H-pyrazole moiety. The presence of the carbonyl group allows for nucleophilic substitutions and acylation reactions, making it a versatile intermediate in organic synthesis.

Neuropharmacological Applications

Interaction with Trace Amine-Associated Receptors (TAARs)

Research indicates that 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine exhibits biological activity linked to its interaction with trace amine-associated receptors (TAARs). These receptors are implicated in various neurological disorders such as anxiety, depression, and attention deficit hyperactivity disorder (ADHD). The compound's agonistic properties on TAARs suggest potential therapeutic applications in treating these conditions while minimizing side effects associated with traditional psychotropic medications.

Case Studies and Research Findings

- ADHD Treatment : A study highlighted the compound's efficacy as a partial agonist for TAARs, suggesting its potential use in ADHD treatment with fewer side effects compared to conventional drugs .

- Anxiety and Depression : Investigations have shown that compounds targeting TAARs can modulate neurotransmitter systems involved in mood regulation, indicating that this compound may provide new avenues for treating anxiety and depression .

Medicinal Chemistry

The unique structure of this compound allows it to engage selectively with various biological targets. Its synthesis can be achieved through multiple methods, including nucleophilic substitutions and acylation reactions. This versatility makes it an important compound for further exploration in drug development.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond acceptor, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Piperazine derivatives often exhibit modulated receptor binding based on substituents. Key comparisons include:

1-Ethyl-4-(4-nitrophenyl)piperazine ()

- Structural difference : Replaces the pyrazole-carbonyl group with a nitro-phenyl substituent.

- However, indicates that nitro substituents in para positions of phenyl-piperazine derivatives decrease 5-HT1A receptor affinity .

Cyclizine Derivatives (e.g., 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine, )

- Structural difference : Bulky benzhydryl groups replace the pyrazole-carbonyl moiety.

- Implications : These derivatives demonstrate anti-inflammatory activity in rodent models, suggesting that steric bulk can redirect therapeutic utility from CNS to peripheral targets .

1-[(1-Methyl-1H-pyrazol-5-yl)carbonyl]piperazine (PubChem, )

- Structural difference : Lacks the ethyl group at the piperazine 1-position.

- Implications: The ethyl group in the target compound may enhance lipophilicity and metabolic stability compared to the non-alkylated analog, as ethylation can slow oxidative metabolism .

Pharmacokinetic and Metabolic Stability

- Metabolic Hot Spots: Piperazine rings are prone to oxidation and deethylation ().

- Comparison with Piperazine Isosteres : highlights that replacing piperazine with morpholine or heterocycles reduces 5-HT1A affinity. This underscores the necessity of the piperazine scaffold for receptor engagement, as seen in the target compound .

Pharmacophore Features and Selectivity

- 5-HT1A Receptor Binding: identifies that substituents like acetyl groups at the coumarin C-6 position and alkyl linkers enhance 5-HT1A affinity.

- Dual Receptor Activity: demonstrates that piperazine nitrogen atoms can engage both serotonin (HA feature) and norepinephrine (PI feature) receptors. The pyrazole-carbonyl group in the target compound may fine-tune selectivity compared to phenyl or sulfonyl substituents .

Data Tables

Table 1: Structural Analogs and Key Properties

*Inferred from , where nitro substituents reduce affinity.

Biological Activity

1-Ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine is a compound with notable biological activity primarily linked to its interaction with trace amine-associated receptors (TAARs). This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 222.29 g/mol. The structure features a piperazine ring substituted with an ethyl group and a carbonyl group attached to a 1-methyl-1H-pyrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 222.29 g/mol |

| Key Functional Groups | Piperazine, Carbonyl |

Research indicates that this compound acts as an agonist for TAARs, which are implicated in various neurological disorders such as anxiety, depression, and attention deficit hyperactivity disorder (ADHD) . The agonistic properties suggest that this compound may modulate neurotransmitter systems more selectively than traditional psychotropic medications, potentially leading to fewer side effects.

Neuropharmacological Effects

The interaction with TAARs positions this compound as a promising candidate for neuropharmacological applications. Studies have shown that compounds targeting TAARs can influence mood and cognitive functions, making them potential treatments for conditions like ADHD and depression .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study on Anxiety and Depression : In preclinical models, compounds similar to this compound demonstrated anxiolytic effects in elevated plus maze tests, indicating potential therapeutic benefits for anxiety disorders .

- COX Inhibition : Related pyrazole derivatives have shown significant COX-2 inhibitory activity, which is relevant in the context of anti-inflammatory applications. The selectivity for COX-2 over COX-1 suggests a favorable safety profile .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Formation of the Pyrazole Ring : Typically synthesized via the reaction of hydrazine with appropriate carbonyl compounds.

- Piperazine Ring Formation : Cyclization of suitable amines under specific conditions to yield the piperazine structure.

- Acylation Reactions : Introducing the carbonyl group through acylation methods involving acid chlorides or anhydrides.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds targeting TAARs:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Ethyl-4-(1-methylpyrazolyl)piperazine | Potential anxiolytic effects | |

| Ethyl 4-{[3-(4-chlorophenyl)-1-methylpyrazol]}piperazine | Anti-inflammatory properties |

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A pyrazole-5-carbonyl chloride intermediate is first prepared by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then coupled with 1-ethylpiperazine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. Purification is achieved via crystallization or column chromatography using ethyl acetate/hexane gradients .

- Example Protocol :

- React 1-methyl-1H-pyrazole-5-carboxylic acid (1.2 eq) with SOCl₂ (3 eq) at 60°C for 4 hours to form the acyl chloride.

- Add 1-ethylpiperazine (1 eq) and triethylamine (2 eq) in DCM at 0°C, then stir at room temperature for 12 hours.

- Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (ethyl acetate:hexane, 1:3) .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., piperazine CH₂ signals at δ 2.3–3.5 ppm, pyrazole aromatic protons at δ 6.5–7.8 ppm) and carbonyl carbon (δ ~165–170 ppm).

- IR : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ confirms the acyl linkage.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 277.1664 for C₁₂H₂₀N₄O).

- Elemental Analysis : Confirms C, H, N composition within ±0.4% of theoretical values .

Q. What initial biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting kinases (e.g., VEGFR2, MMP-9) or receptors (e.g., carbonic anhydrase isoforms).

- Protocol :

- Use fluorescence-based assays (e.g., Invitrogen’s Z′-LYTE Kinase Kit) with ATP concentrations adjusted to Km values.

- Test compound concentrations from 0.1–100 µM; calculate IC₅₀ values using GraphPad Prism.

- Compare with positive controls (e.g., doxorubicin for cytotoxicity, acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : SAR studies involve iterative modifications:

- Piperazine Substituents : Replace the ethyl group with bulkier alkyl chains (e.g., propyl, isopropyl) or aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects on target binding .

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazole 3-position to enhance metabolic stability.

- Assay Design : Test derivatives against a panel of related enzymes (e.g., tyrosine kinases, phosphodiesterases) to identify selectivity trends. Use molecular docking (AutoDock Vina) to correlate activity with binding poses in crystal structures (e.g., PDB: 1T46 for VEGFR2) .

Q. How should contradictory data in biological activity reports be resolved?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate by:

- Reproducibility Checks : Replicate experiments across independent labs using identical protocols (e.g., ATP concentration, incubation time).

- Purity Validation : Reanalyze compound batches via HPLC (≥98% purity; C18 column, acetonitrile/water gradient).

- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).

- Metadata Analysis : Compare solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and storage conditions (fresh vs. degraded samples) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer : Key factors include:

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for click chemistry steps, optimizing molar ratios (0.1–0.3 eq) .

- Solvent Selection : Replace DCM with THF or acetonitrile for improved solubility at higher concentrations (≥0.5 M).

- Temperature Control : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate coupling reactions.

- Workflow : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate via flash chromatography (Biotage Isolera) .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation.

- Disposal : Deactivate with 10% aqueous KMnO₄ for 24 hours before incineration. Document waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.